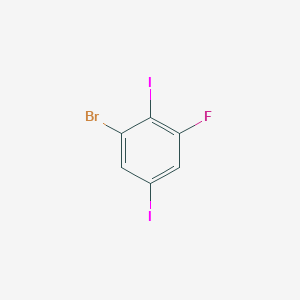

1-Bromo-2,5-diiodo-3-fluorobenzene

Description

1-Bromo-2,5-diiodo-3-fluorobenzene is a halogenated aromatic compound featuring bromine, iodine, and fluorine substituents on a benzene ring. The molecular formula is C₆H₂BrI₂F, with a theoretical molecular weight of 457.80 g/mol (calculated based on atomic masses). The presence of heavy halogens (iodine and bromine) and fluorine in meta and para positions suggests significant steric and electronic effects, influencing reactivity, stability, and applications in organic synthesis or pharmaceuticals.

Properties

Molecular Formula |

C6H2BrFI2 |

|---|---|

Molecular Weight |

426.79 g/mol |

IUPAC Name |

1-bromo-3-fluoro-2,5-diiodobenzene |

InChI |

InChI=1S/C6H2BrFI2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H |

InChI Key |

LSQCQBCXCPIFMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Br)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-2,5-diiodo-3-fluorobenzene typically involves halogenation reactions. One common method is the diazotization of aniline derivatives followed by halogen exchange reactions. For instance, starting with 3-fluoroaniline, diazotization can be performed using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide and bromine to introduce the iodine and bromine atoms, respectively .

Industrial production methods may involve continuous flow processes to ensure higher yields and safety. These methods often utilize tubular reactors for diazotization, followed by halogenation steps under controlled temperatures and pressures .

Chemical Reactions Analysis

1-Bromo-2,5-diiodo-3-fluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the halogens, the compound is reactive towards electrophiles, particularly at positions ortho and para to the fluorine atom.

Nucleophilic Aromatic Substitution (NAS): The presence of halogens makes the compound susceptible to nucleophilic attack, especially under basic conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove halogen substituents.

Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Major products formed depend on the specific reaction conditions but can include various substituted benzene derivatives .

Scientific Research Applications

1-Bromo-2,5-diiodo-3-fluorobenzene finds applications in several areas of scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2,5-diiodo-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the electron-withdrawing nature of the halogens can modulate the compound’s reactivity and stability .

Comparison with Similar Compounds

Key Observations:

Halogen Effects: Iodine vs. Iodine’s larger atomic radius also increases steric hindrance, slowing substitution reactions compared to chlorine analogs . Fluorine Position: Fluorine’s electronegativity directs electrophilic substitution to specific positions. In 1-bromo-2,5-diiodo-3-fluorobenzene, fluorine at position 3 deactivates the ring, favoring reactions at iodine-free positions .

Stability Considerations: notes that iodinated cyclopropenes are highly unstable due to weak C–I bonds . While benzene derivatives are generally more stable, the presence of two iodine atoms in the target compound may necessitate inert storage conditions (e.g., argon atmosphere) to prevent degradation.

Synthetic Utility :

- Bromine and iodine serve as leaving groups in cross-coupling reactions. The target compound’s dual iodine substituents could enable sequential Suzuki-Miyaura couplings, though steric bulk may require specialized catalysts (e.g., Pd(PPh₃)₄) .

Deuterated and Isotopic Analogs

Deuterated compounds like 1-bromo-2,5-difluorobenzene-d3 (C₆D₃BrF₂) highlight isotopic labeling applications. While the target compound lacks deuterium, its iodine atoms could be exploited in radiolabeling (e.g., using ¹²⁵I) for tracking in pharmaceutical studies .

Research Findings and Practical Implications

- Handling and Safety : Brominated and iodinated compounds often require precautions due to toxicity and light sensitivity. For example, n-bromosuccinimide (NBS) in mandates PPE and ventilation , suggesting similar protocols for the target compound.

- Spectroscopic Characterization : ¹⁹F NMR (as used in for fluorocyclopropenes ) would be critical for verifying the fluorine environment in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.